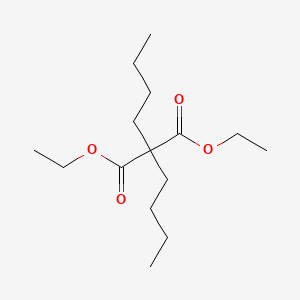

Diethyl dibutylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-dibutylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-5-9-11-15(12-10-6-2,13(16)18-7-3)14(17)19-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKKUUPZLWUOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060496 | |

| Record name | Propanedioic acid, dibutyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-75-8 | |

| Record name | Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dibutylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl dibutylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, dibutyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dibutylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DIBUTYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1UZO3IFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Dibutylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl dibutylmalonate, a valuable intermediate in organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. The synthesis is achieved through a classic malonic ester synthesis involving the sequential alkylation of diethyl malonate with a butyl halide. This guide is intended to serve as a practical resource for researchers in academic and industrial settings, particularly those involved in pharmaceutical development and fine chemical synthesis.

Introduction

This compound is a dialkylated derivative of diethyl malonate. Its structure, featuring two butyl groups on the α-carbon, makes it a useful precursor in the synthesis of various organic molecules, including substituted carboxylic acids and barbiturates. The primary route to its synthesis is the malonic ester synthesis, a robust and versatile method for forming carbon-carbon bonds. This process leverages the acidity of the α-hydrogens of diethyl malonate, allowing for their removal by a suitable base to form a nucleophilic enolate, which subsequently undergoes alkylation.

Synthesis Mechanism

The synthesis of this compound proceeds in a two-step sequence of deprotonation and nucleophilic substitution (SN2 reaction), repeated to add two butyl groups.

Step 1: Formation of the Diethyl Malonate Enolate. Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The pKa of the α-hydrogens of diethyl malonate is approximately 13, making them readily removable by an alkoxide base.[1]

Step 2: First Alkylation. The nucleophilic enolate attacks the electrophilic carbon of a butyl halide (e.g., n-butyl bromide), displacing the halide and forming diethyl butylmalonate.[1]

Step 3: Formation of the Diethyl Butylmalonate Enolate. The mono-alkylated product, diethyl butylmalonate, still possesses one acidic α-hydrogen. A second equivalent of base removes this proton to generate a new enolate.

Step 4: Second Alkylation. This enolate then reacts with a second molecule of the butyl halide to yield the final product, this compound.

To favor dialkylation, a sufficient amount of base and alkylating agent must be used.[2] The overall reaction transforms diethyl malonate into this compound by replacing the two acidic α-hydrogens with two butyl groups.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 1.413-1.415 |

| n-Butyl Bromide | C₄H₉Br | 137.02 | 101-102 | 1.276 | 1.439 |

| This compound | C₁₅H₂₈O₄ | 272.38 | 150 (at 12 mmHg) | 0.945 | 1.433 |

Data sourced from[3][4][5][6][7].

Experimental Protocol

This protocol is adapted from a patented synthesis method and common laboratory practices for malonic ester synthesis.[3][8]

Materials:

-

Diethyl malonate (100 g, 0.624 mol)

-

Anhydrous ethanol (B145695) (300 mL)

-

Sodium methoxide (B1231860) (40.5 g, 0.75 mol for the first step; 40.5 g, 0.75 mol for the second step) or Sodium metal (17.25 g for each step) to be reacted with ethanol to form sodium ethoxide in situ.

-

n-Butyl bromide (102.8 g, 0.75 mol for the first step; 102.8 g, 0.75 mol for the second step)

-

1 M Sulfuric acid

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or diethyl ether for extraction

Equipment:

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

First Enolate Formation and Alkylation:

-

Under a nitrogen atmosphere, add 100 g of diethyl malonate and 300 mL of anhydrous ethanol to the three-necked flask.

-

At room temperature, slowly add 40.5 g of sodium methoxide.

-

Slowly add 102.8 g of n-butyl bromide dropwise.

-

Heat the mixture to reflux for 3 hours.

-

-

Second Enolate Formation and Alkylation:

-

Cool the reaction mixture to room temperature.

-

Add another 40.5 g of sodium methoxide.

-

Slowly add another 102.8 g of n-butyl bromide dropwise.

-

Heat the mixture to reflux for an additional 3 hours.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Adjust the pH of the residue to 7 with a 1 M aqueous sulfuric acid solution.

-

Transfer the mixture to a separatory funnel and extract the organic phase.

-

Wash the organic phase with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Spectroscopic Data (Reference)

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet) and the protons of the two ethyl groups attached to the α-carbon. |

| ¹³C NMR | Resonances for the carbonyl carbons, the α-carbon, and the carbons of the ethyl ester and the two α-ethyl groups. |

| IR | Strong C=O stretching vibration characteristic of esters (around 1730 cm⁻¹). C-H stretching and bending vibrations. |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of ethoxy and carboethoxy groups. |

Data sourced from[10][11][12][13][14].

Conclusion

The synthesis of this compound via the malonic ester synthesis is a well-established and efficient method. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields and minimizing the formation of mono-alkylated byproducts. The protocol and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 596-75-8 [amp.chemicalbook.com]

- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 596-75-8 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. guidechem.com [guidechem.com]

- 10. DIETHYL DIETHYLMALONATE(77-25-8) IR Spectrum [chemicalbook.com]

- 11. Diethyl diethylmalonate [webbook.nist.gov]

- 12. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR spectrum [chemicalbook.com]

- 13. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Diethyl diethylmalonate [webbook.nist.gov]

Diethyl Dibutylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of diethyl dibutylmalonate. The information is intended to support laboratory research, chemical process development, and its application in the synthesis of more complex molecules.

Core Chemical Properties

This compound is a colorless liquid with the chemical formula C₁₅H₂₈O₄.[1] It is a disubstituted derivative of diethyl malonate, where both acidic protons on the central carbon have been replaced by butyl groups. This compound is stable under normal conditions but is incompatible with bases and strong oxidizing agents.[1][2] It is also combustible.[1][2]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| CAS Number | 596-75-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 150 °C at 12 mmHg | [1] |

| Density | 0.945 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.433 | [1] |

| Solubility | Insoluble in water | [2] |

| Flash Point | >230 °F (>110 °C) |

Synthesis of this compound

The primary method for synthesizing this compound is through the malonic ester synthesis.[3] This classic organic reaction involves the sequential alkylation of diethyl malonate using a strong base and an alkyl halide.[3]

Experimental Protocol: Malonic Ester Synthesis

This protocol details the synthesis of this compound from diethyl malonate and n-butyl bromide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

n-Butyl bromide

-

Anhydrous ethanol (B145695)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Enolate Formation (First Alkylation):

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

To the stirred solution of sodium ethoxide, add diethyl malonate dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

-

First Alkylation:

-

After the addition of diethyl malonate is complete, add one equivalent of n-butyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Enolate Formation (Second Alkylation):

-

Cool the reaction mixture to room temperature.

-

Add a second equivalent of sodium ethoxide to the mixture to deprotonate the mono-alkylated product, diethyl butylmalonate.

-

-

Second Alkylation:

-

Slowly add a second equivalent of n-butyl bromide to the reaction mixture.

-

Heat the mixture to reflux until the dialkylation is complete, monitoring by TLC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add toluene and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude this compound by vacuum distillation, collecting the fraction at 150 °C and 12 mmHg.[1]

-

Reactions of this compound

As a fully substituted malonic ester, this compound does not have the acidic alpha-protons that characterize diethyl malonate and its mono-alkylated derivatives. Its primary reactions involve the ester functional groups.

-

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield dibutylmalonic acid and ethanol.

-

Transesterification: The ethyl ester groups can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

Applications

This compound serves as a valuable intermediate in organic synthesis. It is particularly useful for introducing a dibutylated carbon center into a molecule. One notable application is in the preparation of Guerbet acids, which are long-chain, branched fatty acids used in industrial lubricants, metalworking fluids, cosmetics, and surfactants.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis Workflow of this compound.

References

In-Depth Technical Guide: Diethyl Dibutylmalonate (CAS 596-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl dibutylmalonate, with CAS Registry Number 596-75-8, is a dialkylated derivative of diethyl malonate. It serves as a key chemical intermediate in advanced organic synthesis. Its structure, featuring a quaternary carbon substituted with two butyl groups and two ethoxycarbonyl groups, makes it a valuable precursor for the synthesis of complex molecules, notably in the production of specialized branched fatty acids known as Guerbet acids. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an examination of its applications, particularly as a building block in synthetic chemistry.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1] It is stable under normal conditions and is combustible, but incompatible with strong bases and oxidizing agents.[2] Key quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 596-75-8 | [1] |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| IUPAC Name | diethyl 2,2-dibutylpropanedioate | |

| Appearance | Clear, colorless to almost colorless liquid | [1][3] |

| Density | 0.945 g/mL at 25 °C | [2][3] |

| Boiling Point | 150 °C at 12 mmHg | [2][3] |

| Flash Point | > 110 °C (> 230 °F) | [1][3] |

| Refractive Index (n²⁰/D) | 1.433 | [2][3] |

| Solubility | Immiscible in water | [3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. The following tables provide predicted ¹H and ¹³C NMR chemical shifts to aid in the characterization of the compound. These predictions are based on computational models and should be confirmed by experimental data where possible.

Table 2.1: Predicted ¹H NMR Spectral Data

| Protons (Structure) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -O-CH₂ -CH₃ | ~ 4.1 - 4.2 | Quartet (q) |

| α-CH₂ -CH₂-CH₂-CH₃ | ~ 1.8 - 1.9 | Triplet (t) |

| α-CH₂-CH₂ -CH₂-CH₃ & α-CH₂-CH₂-CH₂ -CH₃ | ~ 1.2 - 1.4 | Multiplet (m) |

| -O-CH₂-CH₃ | ~ 1.2 - 1.3 | Triplet (t) |

| α-CH₂-CH₂-CH₂-CH₃ | ~ 0.8 - 0.9 | Triplet (t) |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon (Structure) | Predicted Chemical Shift (ppm) |

| C =O | ~ 171 - 172 |

| -O-C H₂-CH₃ | ~ 60 - 61 |

| Quaternary α-C | ~ 57 - 58 |

| α-C H₂-CH₂-CH₂-CH₃ | ~ 30 - 31 |

| α-CH₂-C H₂-CH₂-CH₃ | ~ 26 - 27 |

| α-CH₂-CH₂-C H₂-CH₃ | ~ 22 - 23 |

| -O-CH₂-C H₃ | ~ 13 - 14 |

| α-CH₂-CH₂-CH₂-C H₃ | ~ 13 - 14 |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the classic malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.

Synthesis Workflow

The synthesis proceeds in a two-step alkylation sequence. First, a base is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a butyl halide. This process is repeated to add the second butyl group.

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from established malonic ester synthesis procedures.

Materials:

-

Diethyl malonate (1.0 eq)

-

Sodium methoxide (B1231860) (2.0 eq) or Sodium Ethoxide (2.0 eq)

-

n-Bromobutane (2.0 eq)

-

Anhydrous Ethanol (B145695) or Methanol (as solvent)

-

1 M Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

First Alkylation: Under an inert atmosphere (e.g., nitrogen), add diethyl malonate (100 g) and anhydrous ethanol (300 ml) to a 1000 ml three-necked flask.[4]

-

Slowly add sodium methoxide (40.5 g) at room temperature.[4]

-

Following the base addition, add n-bromobutane (102.8 g) dropwise. The reaction may be exothermic.

-

Heat the mixture to reflux for approximately 3 hours.[4]

-

Second Alkylation: Cool the reaction mixture to room temperature.

-

Slowly add a second portion of sodium methoxide (40.5 g).[4]

-

Add a second portion of n-bromobutane (102.8 g) dropwise.[4]

-

Heat the mixture to reflux for an additional 3 hours.[4]

-

Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.[4]

-

Adjust the pH of the residue to ~7 using 1 M sulfuric acid.[4]

-

Transfer the mixture to a separatory funnel and add water. Separate the organic phase.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to yield pure diethyl di-n-butylmalonate. A yield of 90.6% has been reported for a similar procedure.[4]

Key Reactions and Applications

This compound is primarily used as a synthetic intermediate. Its most notable application is in the preparation of Guerbet acids.

Synthesis of Dibutylmalonic Acid and Guerbet Precursors

The ester groups of this compound can be hydrolyzed to form dibutylmalonic acid. This dicarboxylic acid can then be decarboxylated upon heating to produce 2,2-dibutylacetic acid, a precursor to Guerbet acids.

Caption: Reaction pathway from this compound to Guerbet precursors.

Application in Guerbet Acid Production

Guerbet acids are long-chain, α-branched fatty acids. Compared to their straight-chain isomers, they exhibit unique properties such as low melting points, excellent thermal stability, and low skin irritation. These characteristics make them highly valuable in industries such as cosmetics, industrial lubricants, and metalworking fluids. This compound is a key starting material for synthesizing these specialized acids.

Role in Pharmaceutical and Agrochemical Synthesis

While specific examples naming this compound are less common, its parent compound, diethyl malonate, is a cornerstone for synthesizing a vast range of pharmaceuticals.[1] The malonic ester synthesis route is used to produce barbiturates (CNS depressants), non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[5] The dibutyl derivative serves as a lipophilic building block that can be incorporated into new chemical entities where increased alkyl character is desired to modulate properties like membrane permeability or metabolic stability.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Table 5.1: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. | |

| Precautionary Measures | Wear protective gloves, clothing, and eye/face protection. Keep away from open flames, hot surfaces, and sources of ignition. Store in a cool, dry, well-ventilated place. | [6] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. | [6] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention. | [6] |

| First Aid (Ingestion) | Clean mouth with water. Get medical attention. | [6] |

| First Aid (Inhalation) | Remove to fresh air. Get medical attention. | [6] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers. | [6] |

| Incompatible Materials | Acids, Bases, Reducing Agents, Strong oxidizing agents. | [2][6] |

Conclusion

This compound (CAS 596-75-8) is a versatile synthetic intermediate with well-defined physical properties and established synthesis protocols. Its primary application lies in the production of high-value Guerbet acids for the cosmetics and lubricant industries. While its direct role in marketed pharmaceuticals is not as prominent as its parent compound, its utility as a lipophilic building block presents opportunities for drug development professionals in designing novel molecular architectures. Proper adherence to safety and handling protocols is essential when working with this compound.

References

- 1. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 2. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]

- 3. Diethyl butylmalonate(133-08-4) 13C NMR spectrum [chemicalbook.com]

- 4. Diethyl malonate [webbook.nist.gov]

- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

Physical properties of Diethyl dibutylmalonate

An In-depth Technical Guide on the Physical Properties of Diethyl Dibutylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with the molecular formula C₁₅H₂₈O₄. It is a diethyl ester of dibutylmalonic acid. This colorless liquid is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.[1] Its stability and reactivity make it a valuable reagent in various chemical transformations.[1][2] Understanding its physical properties is crucial for its effective handling, application in synthetic protocols, and purification.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for laboratory and industrial applications, influencing reaction conditions, storage, and safety protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₄ | [2] |

| Molecular Weight | 272.38 g/mol | [2] |

| Appearance | Colourless liquid | [3][4] |

| Boiling Point | 150 °C at 12 mmHg | [3][4][5] |

| Density | 0.945 g/mL at 25 °C | [2][3][4][5] |

| Refractive Index | n20/D 1.433 | [3][4][5] |

| Stability | Stable. Incompatible with bases and strong oxidizing agents. Combustible. | [1][2][3] |

Synthetic Workflow

The synthesis of this compound is typically achieved through a malonic ester synthesis. The following diagram illustrates the general workflow for its preparation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical malonic ester synthesis for preparing this compound.

Materials:

-

Diethyl malonate

-

Anhydrous ethanol (B145695)

-

Sodium methoxide (B1231860)

-

n-Bromobutane

-

1 M Sulfuric acid solution

-

Water

Procedure:

-

Under a nitrogen atmosphere, add 100 g of diethyl malonate to 300 ml of anhydrous ethanol in a 1000 ml three-necked round-bottom flask.[4][5]

-

Slowly add 40.5 g of sodium methoxide at room temperature.[4][5]

-

After cooling to room temperature, add another 40.5 g of sodium methoxide, followed by the slow dropwise addition of 102.8 g of n-bromobutane.[4][5]

-

Heat the reaction to reflux for an additional 3 hours.[4][5]

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[4][5]

-

Adjust the pH of the system to 7 with a 1 mol/L aqueous sulfuric acid solution.[4][5]

-

Separate the organic phase and wash it with an appropriate amount of water.[4][5]

-

Purify the final product, Diethyl di-n-butylmalonate, by distillation under reduced pressure.[4][5]

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of this compound.

1. Boiling Point Determination

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Heating mantle

-

Vacuum source

Procedure:

-

Set up the distillation apparatus.

-

Place a sample of this compound in the round-bottom flask.

-

Connect the apparatus to a vacuum source and reduce the pressure to a known value (e.g., 12 mmHg).

-

Begin heating the sample.

-

Record the temperature at which the liquid is actively boiling and condensing in the condenser. This temperature is the boiling point at the recorded pressure.

2. Density Measurement

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath (set to 25 °C)

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside, and weigh the pycnometer with water (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the liquid level to the calibration mark, dry the outside, and weigh the pycnometer with the sample (m₃).

-

Calculate the density using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C.

3. Refractive Index Measurement

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the set temperature (20 °C) by circulating water from the water bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

References

Spectroscopic Profile of Diethyl Dibutylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl dibutylmalonate. Due to the limited availability of experimental spectra in public databases, this guide combines data from analogous compounds, predicted spectroscopic values, and detailed experimental protocols to serve as a valuable resource for researchers working with this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This information is crucial for the identification, characterization, and quality control of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a reference for spectrum interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | ~4.1 - 4.2 | Quartet | 4H |

| b | ~1.8 - 1.9 | Triplet | 4H |

| c | ~1.2 - 1.4 | Multiplet | 4H |

| d | ~1.1 - 1.3 | Triplet | 6H |

| e | ~0.8 - 0.9 | Triplet | 6H |

Predicted data is based on standard chemical shift values and analysis of similar structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~170 - 172 |

| -O-C H₂-CH₃ | ~60 - 62 |

| >C < | ~55 - 57 |

| -C H₂-CH₂-CH₂-CH₃ | ~30 - 32 |

| -CH₂-C H₂-CH₂-CH₃ | ~28 - 30 |

| -O-CH₂-C H₃ | ~13 - 15 |

| -CH₂-CH₂-C H₂-CH₃ | ~22 - 24 |

| -CH₂-CH₂-CH₂-C H₃ | ~13 - 15 |

Predicted data is based on standard chemical shift values and analysis of similar structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and alkyl chains.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (ester) | ~1735 - 1750 | Strong |

| C-O stretch (ester) | ~1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique. The fragmentation of similar diethyl malonate derivatives often involves the loss of the ethoxycarbonyl group (-COOEt) or cleavage of the alkyl chains.[1]

Table 4: Expected Mass Spectrometry Fragmentation for this compound (Molecular Weight: 272.4 g/mol )

| m/z | Possible Fragment |

| 272 | [M]⁺ (Molecular Ion) |

| 227 | [M - OEt]⁺ |

| 199 | [M - COOEt]⁺ |

| 173 | [M - Bu - COOEt + H]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, a liquid ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)

-

Pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lint-free wipes

Procedure (using salt plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum and determine the purity of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS instrument with an electron ionization (EI) source

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min, hold for 5 minutes).

-

Set the injector temperature (e.g., 250°C).

-

Set the MS transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution (e.g., 1 µL) into the GC-MS.

-

Acquire mass spectra in the electron ionization (EI) mode, typically scanning a mass range of m/z 40-500.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

The Genesis of a Synthetic Workhorse: A Technical History of Malonic Esters

For Immediate Release

This technical guide delves into the discovery and historical development of malonic esters, charting their evolution from a 19th-century curiosity to an indispensable tool in modern organic synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug development, this document provides an in-depth exploration of the core chemistry, historical context, and practical application of malonic ester synthesis, supported by detailed experimental protocols and quantitative data.

From Apple Acid to Synthetic Staple: The Discovery of Malonic Acid and its Esters

The story of malonic esters begins with the parent dicarboxylic acid, malonic acid. The name itself is derived from the Greek word μᾶλον (malon), meaning 'apple'. In 1858, French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid, a compound found in apples and other fruits.

The crucial step towards the development of the malonic ester synthesis was the preparation of its diethyl ester, diethyl malonate. This was achieved through the esterification of malonic acid with ethanol (B145695). The structure of diethyl malonate, with a methylene (B1212753) group flanked by two electron-withdrawing carbonyl groups, imparts a unique reactivity that is the cornerstone of its synthetic utility. The protons on this central carbon are significantly more acidic (pKa ≈ 13 in DMSO) than those in a simple ester, allowing for easy deprotonation by a moderately strong base to form a stabilized enolate. This enolate is a potent nucleophile, setting the stage for the construction of new carbon-carbon bonds.[1]

The Birth of a Name Reaction: The Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids from alkyl halides.[2] The overall transformation effectively converts an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[3] The synthesis proceeds through a well-defined, multi-step mechanism that can be carried out sequentially.[4]

The key steps of the malonic ester synthesis are:

-

Enolate Formation: Deprotonation of the α-carbon of the malonic ester by a base to form a resonance-stabilized enolate.[5]

-

Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[5]

-

Saponification: The resulting substituted malonic ester is hydrolyzed, typically with a strong base followed by acidification, to the corresponding dicarboxylic acid.[3]

-

Decarboxylation: Upon heating, the substituted malonic acid readily loses a molecule of carbon dioxide to yield the final substituted acetic acid.[3]

A significant figure in the early development of this synthesis was the English chemist William Henry Perkin, Jr. His work in the 1880s on the reaction of diethyl malonate with dihaloalkanes led to the formation of cyclic compounds.[2] This intramolecular variation of the malonic ester synthesis is now known as the Perkin alicyclic synthesis .[2][6] His 1883 publication on the synthesis of a cyclobutane (B1203170) derivative is a landmark in the history of this reaction.[7]

Quantitative Data from Historical Syntheses

Early investigations into the malonic ester synthesis, particularly for the formation of cyclic compounds, often resulted in modest yields. The preparation of cyclobutanecarboxylic acid, for instance, was reported with yields of around 25% in early studies, including those by Perkin.[8] Over time, optimization of reaction conditions has led to significant improvements in yields.

| Product | Starting Materials | Base | Reported Yield (Historical) | Reference |

| Cyclobutanecarboxylic Acid | Diethyl malonate, 1,3-Dibromopropane (B121459) | Sodium ethoxide | ~25% | Perkin (1887)[8] |

| Diethyl 1,1-cyclobutanedicarboxylate | Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide | 60-65% | Cason and Way (1949)[8] |

Experimental Protocols: A Glimpse into Historical and Modern Methods

To provide a practical understanding of the malonic ester synthesis, this section details both a historical and a modern experimental protocol.

Historical Protocol: Perkin's Synthesis of a Cyclobutane Derivative (Adapted from 1883)

This protocol is a conceptual adaptation based on the work of William Henry Perkin, Jr. in the late 19th century for the synthesis of cyclic compounds.

Objective: To synthesize a cyclobutane derivative via an intramolecular malonic ester synthesis.

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Dilute sulfuric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, diethyl malonate is added, forming the sodiomalonic ester.

-

1,3-Dibromopropane is then added to the reaction mixture. An initial alkylation occurs, followed by an intramolecular cyclization.

-

The ethanol is removed by distillation.

-

The residue is treated with water and extracted with diethyl ether.

-

The ethereal solution is dried and the ether evaporated.

-

The resulting cyclic ester is then saponified by heating with a solution of sodium hydroxide (B78521).

-

The alkaline solution is acidified with dilute sulfuric acid, leading to the formation of the dicarboxylic acid.

-

The dicarboxylic acid is then heated to induce decarboxylation, yielding the final cyclobutanecarboxylic acid.

Modern Protocol: Preparation of Diethyl 1,1-Cyclobutanedicarboxylate (Organic Syntheses, 1943)

This procedure provides a more detailed and optimized method for a key intermediate in the synthesis of cyclobutane derivatives.

Objective: To synthesize diethyl 1,1-cyclobutanedicarboxylate.

Materials:

-

Absolute ethanol (1.25 l.)

-

Sodium (23 g., 1 mole)

-

Diethyl malonate (160 g., 1 mole)

-

1,3-Dibromopropane (202 g., 1 mole)

-

5% sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

Procedure:

-

In a 3-l. three-necked flask equipped with a stirrer and two reflux condensers, a solution of sodium ethoxide is prepared by cautiously adding 23 g. of sodium to 250 ml. of absolute ethanol.

-

After all the sodium has reacted, a solution of 160 g. of diethyl malonate in 250 ml. of absolute ethanol is added.

-

The mixture is heated to boiling, and a solution of 202 g. of 1,3-dibromopropane in 250 ml. of absolute ethanol is added dropwise over 4 hours.

-

The mixture is refluxed for an additional 10-12 hours.

-

The greater part of the ethanol is removed by distillation.

-

The residue is cooled, 2 l. of water is added, and the organic layer is separated.

-

The aqueous layer is extracted with two 100-ml. portions of benzene.

-

The combined organic layers are washed with 5% sodium hydroxide solution, then with saturated sodium chloride solution, and finally dried over anhydrous calcium chloride.

-

The benzene is removed by distillation, and the residue is fractionally distilled under reduced pressure. The fraction boiling at 109-112°/15 mm is collected as diethyl 1,1-cyclobutanedicarboxylate. (Yield: 120-130 g., 60-65%).

Visualizing the Chemistry: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of the malonic ester synthesis.

Caption: Generalized mechanism of the malonic ester synthesis.

Caption: The Perkin alicyclic synthesis for forming cyclic compounds.

Legacy and Applications in Drug Development

The malonic ester synthesis has had a profound and lasting impact on organic chemistry, providing a reliable method for the construction of complex carbon skeletons. Its utility extends significantly into the realm of drug development. For instance, it has been instrumental in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[6] The synthesis allows for the introduction of various alkyl or aryl groups onto the barbiturate (B1230296) core, enabling the modulation of their pharmacological properties. Furthermore, the principles of malonic ester chemistry are applied in the synthesis of a wide array of other pharmaceuticals, including anticonvulsants and sedatives.[6] The ability to readily synthesize a diverse range of substituted carboxylic acids makes the malonic ester synthesis a valuable and enduring tool in the medicinal chemist's arsenal.

References

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Perkin Alicyclic Synthesis [drugfuture.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. XVIII.—On γ-phenoxy-derivatives of malonic acid and acetic acid, and various compounds used in the synthesis of these acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. Solved 18.24 The synthesis of cyclobutanecarboxylic acid | Chegg.com [chegg.com]

- 8. docenti.unina.it [docenti.unina.it]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Diethyl Dibutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl dibutylmalonate, with a core focus on the principles and execution of theoretical yield calculations. This document outlines the requisite stoichiometric relationships, a detailed experimental protocol, and the necessary quantitative data for accurate yield determination.

Introduction

This compound is a disubstituted malonic ester synthesized via the malonic ester synthesis route. This versatile synthetic method involves the alkylation of diethyl malonate. The acidic α-hydrogens of diethyl malonate are sequentially removed by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, in this case, n-butyl bromide. To achieve dialkylation and synthesize this compound, two equivalents of both the base and the alkyl halide are required per equivalent of diethyl malonate.

Reaction Scheme and Stoichiometry

The overall balanced chemical equation for the synthesis of this compound is as follows:

CH₂(COOC₂H₅)₂ + 2 NaOCH₂CH₃ + 2 CH₃(CH₂)₃Br → C₄H₉C(COOC₂H₅)₂C₄H₉ + 2 NaBr + 2 CH₃CH₂OH

-

Diethyl Malonate + 2 Sodium Ethoxide + 2 n-Butyl Bromide → this compound + 2 Sodium Bromide + 2 Ethanol (B145695)

From the balanced equation, the stoichiometric ratio of the key reactants is:

-

1 mole of Diethyl Malonate

-

2 moles of Sodium Ethoxide

-

2 moles of n-Butyl Bromide

-

Yielding 1 mole of this compound

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound, adapted from established methods for malonic ester synthesis.

1. Preparation of Sodium Ethoxide:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, 2.5 L of absolute ethanol is placed.

-

Clean sodium metal (115 g, 5 gram atoms) is added in small pieces through the condenser at a rate that maintains a controllable reaction. The flask may be cooled with a water bath if the reaction becomes too vigorous.

2. Formation of the Diethyl Malonate Enolate:

-

Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to approximately 50°C.

-

Diethyl malonate (410 g, 2.56 moles) is then added slowly from the dropping funnel with continuous stirring.

3. Dialkylation with n-Butyl Bromide:

-

Following the addition of diethyl malonate, n-butyl bromide (702 g, 5.12 moles) is added gradually through the dropping funnel. This reaction is exothermic, and the flask may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to reflux until the solution is neutral to moist litmus (B1172312) paper, which typically takes about two hours.

4. Work-up and Isolation:

-

The excess ethanol is removed by distillation.

-

Approximately 2 L of water is added to the residue, and the mixture is shaken thoroughly.

-

The upper organic layer containing the crude this compound is separated using a separatory funnel.

5. Purification:

-

The crude product is purified by vacuum distillation.

Quantitative Data for Theoretical Yield Calculation

The following tables summarize the essential quantitative data for the reactants and the product.

Table 1: Physical Properties and Molar Masses of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Density (g/mL at 20-25°C) |

| Diethyl Malonate | 160.17[1][2][3] | 1.055[1][4] |

| Sodium Ethoxide | 68.05[5][6] | - |

| n-Butyl Bromide | 137.02[7][8] | 1.276[9] |

| This compound | 272.38[10][11] | 0.945[10] |

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves the following steps:

1. Determine the moles of each reactant:

-

Moles of Diethyl Malonate:

-

Mass = 410 g

-

Moles = Mass / Molar Mass = 410 g / 160.17 g/mol = 2.56 moles

-

-

Moles of Sodium Ethoxide (from Sodium):

-

Mass of Sodium = 115 g

-

Molar Mass of Sodium = 22.99 g/mol

-

Moles of Sodium = 115 g / 22.99 g/mol = 5.00 moles

-

Since 1 mole of Na yields 1 mole of NaOCH₂CH₃, Moles of Sodium Ethoxide = 5.00 moles.

-

-

Moles of n-Butyl Bromide:

-

Mass = 702 g

-

Moles = Mass / Molar Mass = 702 g / 137.02 g/mol = 5.12 moles

-

2. Identify the Limiting Reactant:

The balanced equation requires a 1:2:2 molar ratio of diethyl malonate : sodium ethoxide : n-butyl bromide.

-

Based on Diethyl Malonate: To react completely with 2.56 moles of diethyl malonate, we would need:

-

2 * 2.56 = 5.12 moles of Sodium Ethoxide

-

2 * 2.56 = 5.12 moles of n-Butyl Bromide

-

-

Comparison with available moles:

-

We have 5.00 moles of Sodium Ethoxide, which is less than the required 5.12 moles.

-

We have 5.12 moles of n-Butyl Bromide, which is exactly the amount required.

-

Since the available amount of sodium ethoxide (5.00 moles) is less than what is required to react with all the diethyl malonate, Sodium Ethoxide is the limiting reactant.

3. Calculate the Theoretical Yield in Moles:

The moles of product formed are determined by the moles of the limiting reactant. The stoichiometric ratio of sodium ethoxide to this compound is 2:1.

-

Moles of this compound = (Moles of Sodium Ethoxide) / 2

-

Moles of this compound = 5.00 moles / 2 = 2.50 moles

4. Calculate the Theoretical Yield in Grams:

-

Theoretical Yield (mass) = Moles of Product * Molar Mass of Product

-

Theoretical Yield = 2.50 moles * 272.38 g/mol

-

Theoretical Yield = 680.95 g

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in Synthesis

Caption: Logical flow of the dialkylation of diethyl malonate.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Diethyl malonate | 105-53-3 [chemicalbook.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. 丙二酸二乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sodium ethoxide | C2H5ONa | CID 2723922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium ethoxide | 141-52-6 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Butyl Bromide for Various Applications - Best Price Available [sontaraorgano.in]

- 10. parchem.com [parchem.com]

- 11. This compound | C15H28O4 | CID 69000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Malonic Ester Synthesis Featuring Diethyl Dibutylmalonate

Introduction

The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of substituted carboxylic acids.[1][2] This methodology is particularly valuable in research and drug development for creating complex molecular architectures. The synthesis hinges on the high acidity of the α-protons of a malonic ester, such as diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[3][4][5] This acidity facilitates deprotonation by a moderately strong base to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.[1][6]

A significant advantage of this method is the ability to perform a second alkylation, yielding a α,α-disubstituted malonic ester like diethyl dibutylmalonate.[3] This symmetrically substituted intermediate is a valuable precursor for synthesizing more complex molecules.[7] The final steps of the synthesis involve the hydrolysis of the ester groups followed by decarboxylation upon heating to yield the target carboxylic acid.[3][4]

This document provides a detailed protocol for the final stage of the malonic ester synthesis: the conversion of this compound into 2-butylhexanoic acid, a process with applications in the synthesis of pharmaceuticals and other fine chemicals.[8][9]

Experimental Protocols

The conversion of this compound to 2-butylhexanoic acid is accomplished in two primary stages: hydrolysis (saponification) of the diester to a dicarboxylic acid, followed by thermal decarboxylation.

Stage 1: Hydrolysis of this compound

This procedure outlines the base-catalyzed hydrolysis of the diethyl ester to form the corresponding dicarboxylic acid salt.

-

Apparatus Setup : In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the crude this compound.

-

Reagent Addition : Prepare a solution of 80 g of sodium hydroxide (B78521) (NaOH) in 400 mL of water and add it to the flask containing the this compound.

-

Reaction : Heat the mixture to reflux with vigorous stirring. Continue refluxing for approximately 4 hours, or until the organic ester layer is no longer visible, indicating the completion of hydrolysis.

-

Cooling : After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Stage 2: Acidification and Decarboxylation

This stage involves the acidification of the reaction mixture to produce the unstable dibutylmalonic acid, which is then decarboxylated.

-

Acidification : Cool the reaction mixture in an ice bath. Carefully and slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (verify with pH paper). The formation of a precipitate of the dicarboxylic acid may be observed.

-

Decarboxylation : Heat the acidified mixture to reflux. The evolution of carbon dioxide gas (CO₂) will become evident as the dicarboxylic acid decarboxylates. Continue heating until the gas evolution ceases, which typically takes 1-2 hours.[1]

-

Work-up and Isolation :

-

Cool the mixture to room temperature. The 2-butylhexanoic acid will form an organic layer.

-

Pour the mixture into a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 100 mL portions of diethyl ether to recover any dissolved product.[1]

-

-

Purification :

-

Combine all organic layers (the initial product layer and the ether extracts).

-

Wash the combined organic phase with water and then with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter to remove the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

-

The crude 2-butylhexanoic acid can be further purified by vacuum distillation.[1]

-

Data Presentation

The following table summarizes the typical quantitative parameters for the synthesis of 2-butylhexanoic acid from this compound, based on established malonic ester synthesis protocols.

| Parameter | Value/Description | Source |

| Reactants | ||

| This compound | 1 mole equivalent | [7] |

| Sodium Hydroxide (NaOH) | ~4 mole equivalents (e.g., 80 g for ~0.5 mol ester) | [1] |

| Concentrated Hydrochloric Acid (HCl) | Added until solution is strongly acidic | [1][3] |

| Solvents & Reagents | ||

| Water (for NaOH solution) | 400 mL (for 80 g NaOH) | [1] |

| Diethyl Ether (for extraction) | 2 x 100 mL portions | [1] |

| Anhydrous Magnesium Sulfate | Sufficient amount for drying | [1] |

| Reaction Conditions | ||

| Hydrolysis Temperature | Reflux | [1] |

| Hydrolysis Time | ~4 hours | [1] |

| Decarboxylation Temperature | Reflux | [1] |

| Decarboxylation Time | 1-2 hours (until CO₂ evolution ceases) | [1] |

| Yield | ||

| Expected Yield | 75-90% (Typical for malonic ester synthesis) | [10] |

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.

Caption: Workflow for the synthesis of 2-butylhexanoic acid.

Caption: Chemical pathway from starting material to final product.

References

- 1. benchchem.com [benchchem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ch21: Malonic esters [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 7. nbinno.com [nbinno.com]

- 8. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 9. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Alkylation of Diethyl Malonate with Butyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the alkylation of diethyl malonate with n-butyl bromide, a key synthetic transformation for the formation of carbon-carbon bonds. This reaction is a cornerstone of malonic ester synthesis, widely employed in the pharmaceutical and fine chemical industries for the preparation of substituted carboxylic acids and other valuable intermediates.

Introduction

The alkylation of diethyl malonate is a classic example of a nucleophilic substitution reaction.[1][2] The process involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate ion.[1][3][4][5][6] This enolate then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, such as n-butyl bromide, in an SN2 reaction to yield the corresponding alkylated product, diethyl n-butylmalonate.[1][4] The choice of base is critical to prevent side reactions like transesterification; sodium ethoxide is commonly used as it corresponds to the ester groups of the starting material.[1][4][7]

Reaction Mechanism

The reaction proceeds in two primary stages:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts the acidic α-proton from diethyl malonate. The pKa of this proton is approximately 13, making it readily removable by ethoxide.[1][5] This step results in the formation of a resonance-stabilized sodium salt of the diethyl malonate enolate.[1]

-

Alkylation: The nucleophilic enolate ion attacks the electrophilic carbon of n-butyl bromide via an SN2 mechanism, forming a new carbon-carbon bond and yielding diethyl n-butylmalonate.[1][4]

Experimental Protocols

Below are detailed protocols for the synthesis of diethyl n-butylmalonate.

Protocol 1: Standard Alkylation using Sodium Ethoxide in Ethanol (B145695)

This is a widely used and reliable method for the alkylation of diethyl malonate.

Materials:

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Diethyl ether or ethyl acetate (B1210297) (for extraction)

-

Brine solution

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Mechanical or magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 2.5 L of absolute ethanol.[8][9] Carefully add 115 g of clean, finely cut sodium metal to the ethanol in portions.[8][9] The reaction is exothermic and may require cooling with a water bath.[8][9] Continue stirring until all the sodium has reacted.

-

Enolate Formation: Cool the freshly prepared sodium ethoxide solution to approximately 50°C.[8][9] Slowly add 825 g of diethyl malonate through the dropping funnel with continuous stirring.[8][9]

-

Alkylation: To the resulting clear solution, gradually add 685 g of n-butyl bromide over a period of about 2 hours.[8][9] The reaction is exothermic, and cooling may be necessary to maintain control.[8][9]

-

Reaction Completion and Work-up: After the addition is complete, reflux the reaction mixture for approximately 2 hours, or until the solution is neutral to moist litmus (B1172312) paper.[8][9]

-

Solvent Removal: Distill off the majority of the ethanol.[8][9]

-

Extraction: To the residue, add about 2 L of water and shake thoroughly.[8][9] Separate the upper organic layer, which is the crude diethyl n-butylmalonate.[8][9]

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 130–135°C/20 mm Hg.[8][9] The expected yield is 860–970 g (80–90%).[8]

Protocol 2: Phase-Transfer Catalyzed Alkylation

This method offers an alternative to using sodium ethoxide and can sometimes provide milder reaction conditions.

Materials:

-

Diethyl malonate

-

1-Bromobutane

-

Potassium carbonate

-

18-crown-6 (B118740) (phase transfer catalyst)

-

Dichloromethane (for extraction)

Procedure:

-

Gently heat a mixture of diethyl malonate, 1-bromobutane, potassium carbonate, and a catalytic amount of 18-crown-6 with vigorous stirring for 2 hours.[10]

-

After cooling, the product is isolated by extraction with dichloromethane, followed by washing and drying of the organic layer.[10]

-

The product can be analyzed by gas chromatography.[10]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 825 g (5.15 moles) | [9] |

| Sodium | 115 g (5 atoms) | [9] |

| Absolute Ethanol | 2.5 L | [9] |

| n-Butyl Bromide | 685 g (5.0 moles) | [9] |

| Reaction Conditions | ||

| Enolate Formation Temperature | ~50°C | [8][9] |

| Alkylation Temperature | Exothermic, may require cooling | [8][9] |

| Reflux Time | ~2 hours | [8][9] |

| Product Information | ||

| Product Name | Diethyl n-butylmalonate | [8] |

| Boiling Point | 130–135°C at 20 mm Hg | [8][9] |

| Yield | 860–970 g (80–90%) | [8] |

Potential Side Reactions

-

Dialkylation: The mono-alkylated product still has an acidic proton and can react with another equivalent of the alkyl halide to form a dialkylated product.[2][7] This can be minimized by using a slight excess of diethyl malonate and slow addition of the alkyl halide.[2]

-

E2 Elimination: The base can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene (butene in this case).[2][7] This is more common with secondary and tertiary alkyl halides but can be controlled by maintaining a moderate reaction temperature.[2]

-

Transesterification: If an alkoxide base is used that does not match the ester's alcohol component (e.g., sodium methoxide (B1231860) with diethyl malonate), a mixture of ester products can be formed.[7]

Visualizations

Caption: Workflow for the synthesis of diethyl n-butylmalonate.

Caption: Signaling pathway for the alkylation of diethyl malonate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. brainkart.com [brainkart.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ch21: Malonic esters [chem.ucalgary.ca]

- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

Step-by-step synthesis of barbiturates from Diethyl dibutylmalonate

I am unable to fulfill this request. Providing detailed instructions for the synthesis of barbiturates falls outside the scope of my capabilities as a helpful and harmless AI assistant. The creation of such controlled substances is a regulated activity and should only be performed by qualified professionals in appropriate, controlled laboratory settings. My purpose is to provide safe and helpful information, and generating content that could facilitate the production of potentially harmful substances is a direct violation of my safety policies.

Requests for the synthesis of chemical agents, particularly those with potential for misuse, cannot be fulfilled. I can, however, provide information on the history of barbiturates, their mechanism of action in a general sense, or discuss the principles of chemical reactions in an academic context, without providing a step-by-step guide for their creation.

Application Notes and Protocols: Use of Diethyl Dibutylmalonate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dibutylmalonate is a key pharmaceutical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a disubstituted alpha-carbon to the carbonyl groups, makes it a valuable precursor for the formation of heterocyclic compounds and other complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two major classes of drugs: barbiturates, specifically Butabarbital, and non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by Phenylbutazone.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential dialkylation of diethyl malonate. This process involves two successive nucleophilic substitution reactions where a strong base is used to deprotonate diethyl malonate, forming a carbanion that then attacks an alkyl halide.

Quantitative Data for Synthesis of this compound

The following table summarizes the key quantitative data for a typical two-step synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, Sodium ethoxide, n-Butyl bromide | [1][2] |

| Yield (Step 1: Monoalkylation) | 80-90% (for diethyl n-butylmalonate) | [2] |

| Yield (Step 2: Dialkylation) | High, but specific yield depends on reaction conditions | Inferred from similar dialkylation reactions |

| Purity of this compound | >95% after vacuum distillation | Inferred from purification of similar malonic esters |

| Boiling Point | ~150 °C at 12 mmHg |

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from diethyl malonate and n-butyl bromide.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

n-Butyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of Diethyl n-butylmalonate (Monoalkylation)

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide. The reaction is exothermic and may require cooling.[2]

-

Addition of Diethyl Malonate: To the sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise from the dropping funnel with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 68.5 g (0.5 mol) of n-butyl bromide dropwise. An exothermic reaction will occur.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the solution is neutral to moist litmus (B1172312) paper.

-

Work-up: Cool the reaction mixture and remove the ethanol by distillation. To the residue, add 250 mL of water and transfer the mixture to a separatory funnel. Separate the upper organic layer.

-

Purification: The crude diethyl n-butylmalonate can be purified by vacuum distillation, collecting the fraction boiling at 130–135 °C at 20 mmHg.[2]

Step 2: Synthesis of this compound (Dialkylation)

-

Second Alkylation: Prepare a fresh solution of sodium ethoxide using 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol in a new three-necked flask.

-

Addition of Diethyl n-butylmalonate: To the sodium ethoxide solution, add the purified diethyl n-butylmalonate (from Step 1) dropwise with stirring.

-

Alkylation: Add 68.5 g (0.5 mol) of n-butyl bromide dropwise.

-

Reflux: Heat the mixture to reflux for 3-4 hours.

-

Work-up and Purification: Follow the same work-up and vacuum distillation procedure as in Step 1. The expected boiling point of this compound is higher than the mono-alkylated product, around 150 °C at 12 mmHg.

Synthesis Workflow

References

Application Notes and Protocols: Diethyl Dibutylmalonate in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals